Product packaging for N-(4-Fluorophenyl)anthranilic acid(Cat. No.:CAS No. 54-60-4)

N-(4-Fluorophenyl)anthranilic acid

Cat. No.: B186396
CAS No.: 54-60-4
M. Wt: 231.22 g/mol
InChI Key: YQDLBCADRCGKQK-UHFFFAOYSA-N
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Description

Contextualization within Anthranilic Acid Derivatives Research

Anthranilic acid and its derivatives are a cornerstone in the development of a wide array of organic compounds with significant biological and pharmaceutical activities. ekb.egekb.eg These derivatives serve as crucial precursors for synthesizing various commercial drugs, including diuretics like furosemide, anti-allergic agents like tranilast, and anticoagulants such as betrixaban. ekb.egekb.eg The versatility of the anthranilic acid scaffold allows for extensive chemical modifications, leading to large libraries of compounds for structure-activity relationship (SAR) studies, which are fundamental in drug discovery. nih.gov

The core structure of anthranilic acid is a privileged pharmacophore, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Its derivatives are known to exhibit a broad spectrum of activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, antiviral, and insecticidal properties. mdpi.commdpi.comsciepub.com This wide range of biological effects has cemented the importance of anthranilic acid derivatives in medicinal chemistry. nih.gov

Significance in Contemporary Chemical and Biological Sciences

N-(4-Fluorophenyl)anthranilic acid, as a specific derivative, is of particular interest due to the influence of the fluorine substituent. The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. mdpi.com

The significance of this compound and related compounds extends across several key areas of research:

Medicinal Chemistry: Anthranilic acid derivatives are foundational to the development of nonsteroidal anti-inflammatory drugs (NSAIDs) known as fenamates. mdpi.comsciepub.com Beyond inflammation, these derivatives are investigated for their potential in managing metabolic disorders, cancer, and viral infections. nih.gov They have been shown to act as inducers of apoptosis, inhibitors of key signaling pathways like the hedgehog and mitogen-activated protein kinase (MAPK) pathways, and inhibitors of enzymes such as aldo-keto reductases. nih.govmdpi.com

Anticancer Research: Certain derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some showing potent growth inhibitory effects at nanomolar concentrations. nih.gov Research has also identified anthranilic acid derivatives as inhibitors of far upstream element binding protein 1 (FUBP1), a protein involved in the regulation of genes like c-Myc, which is crucial in cancer development. researchgate.netnih.gov

Antiviral and Antimicrobial Research: The antiviral properties of some anthranilic acid derivatives are attributed to their ability to inhibit enzymes like the hepatitis C virus (HCV) NS5B polymerase. nih.gov Furthermore, they have demonstrated antibacterial efficacy by targeting specific bacterial pathways. mdpi.com

Coordination Chemistry: The ability of anthranilic acid and its derivatives to form complexes with various metal ions has opened avenues for developing new therapeutic agents. mdpi.com These metal complexes have shown enhanced biological profiles compared to the free ligands, with notable examples including potent α-glucosidase inhibitors for potential diabetes treatment. nih.govmdpi.com

Table 1: Key Research Findings on Anthranilic Acid Derivatives

Research AreaKey FindingsReferences
Medicinal Chemistry Serve as a scaffold for NSAIDs (fenamates) and are investigated for managing metabolic disorders. nih.govmdpi.comsciepub.com
Anticancer Derivatives show cytotoxic activity and can inhibit proteins like FUBP1, crucial for cancer progression. nih.govresearchgate.netnih.gov
Antiviral Inhibition of viral enzymes like HCV NS5B polymerase. nih.gov
Coordination Chemistry Metal complexes exhibit enhanced biological activities, such as α-glucosidase inhibition. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO2 B186396 N-(4-Fluorophenyl)anthranilic acid CAS No. 54-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoroanilino)benzoic acid
Source PubChem
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InChI

InChI=1S/C13H10FNO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDLBCADRCGKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202307
Record name Anthranilic acid, N-(p-fluorophenyl)-
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Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54-60-4
Record name 2-[(4-Fluorophenyl)amino]benzoic acid
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Record name Anthranilic acid, N-(p-fluorophenyl)-
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Record name Anthranilic acid, N-(p-fluorophenyl)-
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Record name 2-[(4-fluorophenyl)amino]benzoic acid
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Ii. Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Anthranilic Acid

Established Synthetic Routes

The synthesis of N-(4-Fluorophenyl)anthranilic acid and its analogs relies on a foundation of classic and modern organic reactions. These methods offer varying degrees of efficiency, substrate scope, and reaction conditions.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-N bonds, and they represent a primary strategy for the synthesis of N-aryl anthranilic acids.

The Ullmann condensation, a copper-promoted conversion of aryl halides to aryl amines, is a traditional and effective method for the synthesis of N-aryl anthranilic acids. wikipedia.org The Goldberg variation of this reaction specifically involves the coupling of an aniline (B41778) with an aryl halide. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with 4-fluoroaniline (B128567) in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net

The reaction is generally performed at elevated temperatures in a polar solvent like N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org The copper source can be copper metal, often activated, or a copper(I) salt like copper(I) iodide (CuI). wikipedia.orgnih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Innovations in this methodology have led to the use of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgnih.gov A modified Ullmann coupling reaction in ionic liquids has also been reported as an environmentally benign approach for the synthesis of N-aryl anthranilic acid drugs. researchgate.net

Table 1: Examples of Copper-Catalyzed N-Arylation of Anthranilic Acid Derivatives

Aryl Halide Amine Catalyst System Solvent Yield Reference
2-Chlorobenzoic acid Aniline CuI / Phenanthroline N-Methylpyrrolidone Good wikipedia.org
o-Bromobenzoic acid Substituted Anilines CuI / L-proline DMSO Moderate to Good nih.gov
Chloroarenes Various Amines Pd-supported on metal oxide - Good to Excellent researchgate.net

This table presents generalized conditions and typical yields for Ullmann-type reactions leading to N-aryl anthranilic acids.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the Sonogashira coupling specifically forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, the principles of palladium catalysis are broadly applicable to C-N bond formation. wikipedia.orgorganic-chemistry.orgyoutube.com The most relevant palladium-catalyzed reaction for the synthesis of this compound is the Buchwald-Hartwig amination. This reaction allows for the coupling of aryl halides or triflates with amines in the presence of a palladium catalyst and a strong base.

For the synthesis of this compound, a Buchwald-Hartwig approach would involve the reaction of a 2-halobenzoic acid derivative with 4-fluoroaniline, or 2-aminobenzoic acid with a 4-fluorophenyl halide. The choice of palladium precursor and ligand is crucial for the success of the reaction. nih.gov Another palladium-catalyzed method involves the direct intermolecular ortho-C–H amidation of benzoic acids, which offers an alternative route to anthranilic acid derivatives. rsc.org

The Sonogashira coupling, though not directly forming the C-N bond of the target molecule, is a powerful palladium-catalyzed reaction that highlights the versatility of this metal in cross-coupling chemistry. wikipedia.orgnih.govnih.gov It is used to create complex molecules that may serve as precursors or derivatives of this compound. wikipedia.org

Table 2: Overview of Relevant Palladium-Catalyzed Reactions

Reaction Type Reactants Catalyst System Key Features Reference
Buchwald-Hartwig Amination Aryl Halide/Triflate + Amine Pd catalyst + Ligand + Base Forms C-N bonds; wide substrate scope. wikipedia.org
ortho-C-H Amidation Benzoic Acid + Amine Source Pd catalyst Direct functionalization of C-H bonds. rsc.org
Sonogashira Coupling Terminal Alkyne + Aryl/Vinyl Halide Pd catalyst + Cu co-catalyst Forms C-C bonds; mild reaction conditions. wikipedia.orgorganic-chemistry.org

This table summarizes key aspects of palladium-catalyzed reactions relevant to the synthesis of N-aryl anthranilic acids and their derivatives.

An alternative and efficient route to anthranilic acids involves the oxidative cleavage of isatins (1H-indole-2,3-diones). scielo.brresearchgate.netscielo.br This method provides a straightforward synthesis of a variety of substituted anthranilic acids, including N-substituted derivatives. scielo.brscielo.br The general procedure involves treating a substituted isatin (B1672199) with a mixture of sodium hydroxide (B78521) and hydrogen peroxide. researchgate.netscielo.br

To synthesize this compound via this route, one would first need to prepare N-(4-fluorophenyl)isatin. The N-alkylation and N-arylation of isatins are generally straightforward processes. scielo.brscielo.br The subsequent oxidative cleavage of the N-(4-fluorophenyl)isatin yields the desired product. This method is often characterized by short reaction times, mild conditions, and good to excellent yields, making it an attractive and environmentally friendly option. scielo.brresearchgate.netscielo.br

Table 3: Synthesis of Anthranilic Acids from Isatins

Starting Material Reagents Reaction Time Yield Range Key Advantage Reference
Substituted Isatins NaOH, H₂O₂ 15-45 min 51-97% Environmentally friendly, short reaction times. scielo.brresearchgate.netscielo.br

This table highlights the general conditions and outcomes for the synthesis of anthranilic acids from isatin precursors.

Beyond the more common copper and palladium-catalyzed methods, other advanced synthetic strategies have been developed for the synthesis of anthranilic acid derivatives. One such method is the iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines. nih.gov This reaction proceeds through an iron-catalyzed C-H activation mechanism and can produce anthranilic acid derivatives in high yields. nih.gov The choice of directing group and ligand is critical for the success of this transformation. nih.gov

Metal-Catalyzed Coupling Reactions

Functional Group Interconversions and Modifications

The this compound molecule possesses several sites that can be targeted for further chemical modification to generate a library of derivatives with potentially new properties. The primary functional groups available for interconversion are the carboxylic acid and the secondary amine.

The carboxylic acid group can be readily converted into a variety of other functional groups. For instance, esterification can be achieved by reacting with an alcohol under acidic conditions or by conversion to an acyl chloride followed by reaction with an alcohol. Amides can be formed by coupling the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents. Reduction of the carboxylic acid can yield the corresponding primary alcohol.

The secondary amine can be acylated or alkylated to introduce further diversity. Additionally, the aromatic rings can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing activating and deactivating groups. For example, further functionalization of the phenyl ring bearing the fluorine atom or the anthranilate ring could be explored. Such modifications are crucial in the development of new therapeutic agents, as exemplified by the discovery of anthranilic acid derivatives as inhibitors of the far upstream element binding protein 1 (FUBP1). nih.gov

Table 4: Potential Functional Group Interconversions of this compound

Functional Group Transformation Reagents Resulting Functional Group
Carboxylic Acid Esterification Alcohol, Acid Catalyst Ester
Carboxylic Acid Amidation Amine, Coupling Agent Amide
Carboxylic Acid Reduction LiAlH₄ or BH₃ Primary Alcohol
Secondary Amine Acylation Acyl Chloride, Base Amide
Secondary Amine Alkylation Alkyl Halide, Base Tertiary Amine
Aromatic Ring Electrophilic Substitution Electrophile, Lewis Acid Substituted Aromatic Ring

This table outlines common functional group transformations that can be applied to the this compound scaffold.

Synthesis of Key Intermediates

The strategic location of its functional groups makes this compound an ideal starting material for synthesizing important intermediates, primarily through cyclization and condensation reactions. These intermediates, such as acridones and quinazolinones, are scaffolds for compounds with significant applications.

Acridone (B373769) Derivatives: The intramolecular cyclization of N-phenylanthranilic acids is a direct and conceptually straightforward pathway to synthesize the acridone framework. arkat-usa.org This transformation is typically achieved through intramolecular Friedel-Crafts-type acylation. Various catalytic systems have been employed to facilitate this ring-closure, often requiring acidic conditions or metal catalysts. For instance, a cooperative catalytic system using Fe(OTf)₂ and dichloromethyl methyl ether (DCME) has been shown to be effective for the cyclization of N-phenylanthranilic acids under mild, ligand-free conditions, producing functionalized acridones with high regioselectivity and in very good to excellent yields. arkat-usa.org Other methods have utilized catalysts like polyphosphoric acid (PPA) or concentrated sulfuric acid, although these often require high temperatures. jocpr.com

Table 1: Synthesis of Acridone Derivatives from N-Phenylanthranilic Acid Analogues

Catalyst/ReagentConditionsYieldReference
Fe(OTf)₂, DCMERoom Temperature, 12 hVery Good to Excellent arkat-usa.org
Polyphosphoric Acid (PPA)100°C, 1 h reflux- juniperpublishers.com
Concentrated H₂SO₄, P₂O₅, POCl₃High TemperaturesLow to Good jocpr.com
Lewis Acid (ZnCl₂)Microwave IrradiationGood jocpr.com

Quinazolinone Derivatives: Quinazolinones represent another critical class of intermediates synthesized from anthranilic acid derivatives. The synthesis often involves the reaction of the anthranilic acid moiety with an appropriate one-carbon synthon, such as formamide (B127407) or orthoformates, followed by cyclization. generis-publishing.comtandfonline.com For example, heating this compound with an excess of formamide can yield the corresponding quinazolin-4-one. generis-publishing.com A more contemporary approach involves reacting the anthranilic acid with trimethyl orthoformate and an amine under microwave irradiation to form 3-substituted-quinazolin-4(3H)-ones. tandfonline.com Another common route proceeds via a benzoxazinone (B8607429) intermediate, formed by reacting the anthranilic acid with acetic anhydride, which is then treated with an amine to yield the desired 3-substituted-2-methyl-quinazolin-4(3H)-one. tandfonline.comresearchgate.net

Table 2: Synthetic Routes to Quinazolinone Derivatives from Anthranilic Acids

ReagentsIntermediateKey FeaturesReference
FormamideNone (Direct Cyclization)Nimentovsky reaction, often requires heating generis-publishing.com
Acetic Anhydride, AmineBenzoxazinoneTwo-step process, yields 2-methyl substituted quinazolinones tandfonline.comresearchgate.net
Trimethyl Orthoformate, AmineNone (One-Pot)Microwave-assisted, forms 3-substituted quinazolinones tandfonline.com
Amides, Ketones, or Urea (B33335)-Microwave irradiation with organic clay catalyst ijarsct.co.in

Amide Derivatives: The carboxylic acid group of this compound can be readily converted into amide derivatives. A standard method involves activating the carboxylic acid, for example by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. afjbs.com Alternatively, direct condensation between this compound and an amine can be achieved by heating the components together, sometimes in the presence of a catalyst like boric acid, in a solvent-free reaction. afjbs.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of this compound synthesis, which is often achieved via Ullmann condensation, several green chemistry approaches have been explored to minimize environmental impact. wikipedia.org These methods focus on reducing the use of harsh solvents, lowering energy consumption, and employing more sustainable catalysts.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jocpr.com In the synthesis of N-phenylanthranilic acids and their derivatives, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields. jocpr.comnih.gov For instance, the copper-catalyzed Ullmann coupling of o-halobenzoic acids with anilines can be performed efficiently under microwave irradiation, sometimes even in the absence of a solvent. nih.govresearchgate.net This technique has also been successfully applied to the synthesis of acridone and quinazolinone intermediates. jocpr.comtandfonline.com

Ultrasonic Irradiation: Sonochemistry provides another non-conventional energy source to promote chemical reactions. The use of ultrasound has been shown to accelerate the synthesis of N-phenylanthranilic acid derivatives via the Ullmann-Goldberg reaction. researchgate.net Notably, these reactions can be carried out in water, a green solvent, achieving good yields in significantly shorter reaction times compared to classical heating methods. researchgate.net

Alternative Solvents and Catalysts: A key goal of green chemistry is to replace volatile and toxic organic solvents with safer alternatives.

Water: Water has been successfully used as a solvent for the copper-catalyzed synthesis of N-phenylanthranilic acids. One method describes using copper acetate (B1210297) as the catalyst and sodium acetate as the base in an aqueous medium, providing a simple, efficient, and environmentally friendly process. researchgate.net

Deep Eutectic Solvents (DESs): These solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs, such as a choline (B1196258) chloride and urea mixture, have been investigated as green reaction media for the synthesis of quinazolinone derivatives from anthranilic acid. tandfonline.com

Greener Catalysts: Research has focused on replacing traditional, often stoichiometric, copper powder with more efficient and less toxic catalytic systems. The use of catalytic amounts of copper salts like copper acetate is an improvement. researchgate.net Furthermore, iron-based catalysts, which are more abundant and environmentally benign than precious metals, have been developed for related C-H activation and amination reactions to produce anthranilic acid derivatives. arkat-usa.orgnih.gov

Table 3: Green Chemistry Approaches in the Synthesis of N-Phenylanthranilic Acid and Derivatives

Green ApproachSpecific MethodCatalyst/SolventAdvantagesReference
Energy Source Microwave IrradiationCopper / Solvent-Free or BufferReduced reaction time (minutes), high yields nih.govresearchgate.net
Ultrasonic IrradiationCopper / WaterAccelerated reaction, use of green solvent researchgate.net
Solvent Aqueous MediaCopper Acetate / WaterEnvironmentally friendly, simple workup researchgate.net
Deep Eutectic SolventsCholine Chloride:UreaBiodegradable and low-cost solvent system tandfonline.com
Catalyst Iron CatalysisFe(OTf)₂Use of an abundant, non-toxic metal arkat-usa.org

Iii. Medicinal Chemistry and Pharmacological Investigations of N 4 Fluorophenyl Anthranilic Acid

Structure-Activity Relationship (SAR) Studies

The biological activity of N-phenylanthranilic acid derivatives is intricately linked to their chemical structure. Modifications at three key positions—the N-phenyl ring, the fluoro-substituent, and the carboxylic acid moiety—have been shown to significantly influence the pharmacological profile of these compounds.

The nature and position of substituents on the N-phenyl ring are critical determinants of the biological activity of N-arylanthranilic acids. Research has shown that substitutions on this ring can lead to varied outcomes in anti-inflammatory assays. For instance, in the ultraviolet erythema assay for anti-inflammatory activity, the general order of activity for monosubstituted derivatives was found to be 3′ > 2′ > 4′. ijper.org The trifluoromethyl (CF3) group, as seen in flufenamic acid, is particularly potent when placed at the 3'-position. ijper.org Conversely, in the rat paw edema assay, 2'-chloro derivatives were observed to be more potent than their 3'-chloro counterparts. ijper.org

For disubstituted derivatives with identical substituents, the 2',3'-disubstitution pattern, as seen in mefenamic acid, appears to be the most effective for anti-inflammatory activity. ijper.org However, the introduction of substituents into the non-anthranilic fragment of the molecule can result in either an increase or a decrease in activity, depending on the substituent's nature and position. nih.gov For example, studies on hydrazide derivatives of N-phenylanthranilic acid showed that introducing chloro or nitro groups at the para-position of the anthranilic part of the molecule enhances anti-inflammatory effects. nih.gov

The core N-phenylanthranilic acid structure is considered the minimum pharmacophore for the activity of fenamates on certain biological targets, such as the Slo2.1 potassium channels. grafiati.comnih.gov The imino (-NH-) bridge linking the two aromatic rings is also deemed essential for activity. Replacing this group with others like -O-, -CH2-, -S-, or -SO2-, or even methylating it to -N-CH3-, significantly diminishes the biological activity. ijper.org

Table 1: Influence of N-Phenyl Substitution on the Anti-Inflammatory Activity of Anthranilic Acid Derivatives This table presents data for various N-phenylanthranilic acid derivatives to illustrate structure-activity relationships.

Compound Name N-Phenyl Ring Substitution Reported Activity/Potency
Mefenamic acid 2',3'-dimethyl Effective anti-inflammatory agent. researchgate.net
Flufenamic acid 3'-trifluoromethyl Potent anti-inflammatory agent. researchgate.netnih.gov
Meclofenamic acid 2',6'-dichloro-3'-methyl Highly potent anti-inflammatory agent. researchgate.net

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly impact a molecule's biological profile. nih.govnih.gov Fluorine substitution can increase metabolic stability, improve membrane permeability, and enhance binding affinity to target proteins. nih.gov

In the context of N-(4-Fluorophenyl)anthranilic acid, the fluorine atom at the para-position of the N-phenyl ring is expected to influence its activity. Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially affecting its interaction with biological targets. grafiati.com Furthermore, the substitution of hydrogen with fluorine can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. grafiati.comnih.gov This increased lipophilicity is due to the carbon-fluorine bond being more hydrophobic than the carbon-hydrogen bond. nih.gov

While direct comparative studies detailing the specific contribution of the 4-fluoro substituent in this compound are not extensively documented in the provided search results, the general principles of fluorine in drug design suggest it is a critical feature. For instance, in other classes of compounds, such as 4-anilinoquinazolines, the inclusion of fluorine on the distal phenyl ring led to a marked increase in anti-tubercular activity. ekb.eg Similarly, fluorinated benzenesulfonamides have been shown to inhibit amyloid-beta peptide aggregation. nih.gov However, it is also noted that the effect of fluorination can be context-dependent; in some cases, it can have a detrimental effect on binding affinity.

Table 2: Comparison of Fluorinated and Non-Fluorinated Compounds in Different Scaffolds This table illustrates the impact of fluorine substitution on biological activity in various related compound classes.

Compound Class Non-Fluorinated Analog Activity Fluorinated Analog Activity Reference
Thiacetazone (B1682801) (Anti-TB) Parent Compound 20 times more potent nih.gov
p-Aminosalicylic acid (Anti-TB) Parent Compound ~3 times less potent nih.gov

The carboxylic acid group is a crucial functional group for the biological activity of N-phenylanthranilic acid derivatives. Its position on the anthranilic acid ring is vital; only the ortho-amino benzoic acid derivatives exhibit significant activity, while the meta- and para-amino benzoic acid analogs are inactive. ijper.org This suggests that the spatial arrangement of the carboxylic acid relative to the amino bridge is critical for binding to its biological targets.

The acidic nature of the carboxylic acid allows it to exist in an ionized state at physiological pH, which can be important for solubility and for forming key interactions, such as hydrogen bonds or ionic bonds, with receptors. Studies on fenamates have indicated the possible importance of internal hydrogen bonding between the imino nitrogen and the carboxylic oxygen.

The essentiality of the carboxylic acid is further highlighted by studies where its replacement with other functional groups leads to a loss of activity. However, bioisosteric replacement, where the carboxylic acid is substituted with a group that has similar physical and chemical properties, can retain activity. For example, replacing the carboxylic acid with a tetrazole group, a known carboxylic acid bioisostere, has been shown to maintain anti-inflammatory activity. ijper.org In the context of antitubercular activity, recent research on anthranilic acid derivatives has shown that the antituberculous effect is due to the carboxylic acid moiety, which causes acidification inside the bacteria. nih.govnih.gov This indicates that the carboxylic acid is not just a structural anchor but can also be directly involved in the mechanism of action. nih.govnih.gov

Exploration of Biological Activities and Therapeutic Potential

The structural features of this compound have prompted investigations into its potential as an anti-inflammatory, antimicrobial, and antitubercular agent.

Derivatives of N-arylanthranilic acid, collectively known as fenamates, are recognized for their anti-inflammatory properties. researchgate.net These compounds are structurally analogous to salicylates and exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. nih.gov The anti-inflammatory potential of this class of compounds has been demonstrated in various in vivo models, such as the carrageenan-induced rat paw edema assay.

While specific in vivo anti-inflammatory data for this compound is not detailed in the provided search results, its structural classification as a fenamate suggests it would possess anti-inflammatory activity. The general SAR for this class indicates that substituents on the N-aryl ring are crucial. ijper.orgresearchgate.net The presence of a halogen, such as fluorine, at the para-position of the N-phenyl ring is a common feature in some biologically active compounds, although its precise impact on potency can vary. ijper.org Studies on other anthranilic acid derivatives have shown significant decreases in inflammatory parameters in models of rheumatoid arthritis. nih.gov For instance, certain synthesized derivatives have demonstrated potent inhibition of paw edema, comparable to or even exceeding that of standard drugs like phenylbutazone. nih.gov

Table 3: Anti-inflammatory Activity of Selected Anthranilic Acid Derivatives This table presents data on the anti-inflammatory activity of related compounds to infer the potential of this compound.

Compound Assay Result Reference
5-bromo-N-[2'-amino-[1"-acetyl-5"-(p-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acid Carrageenan-induced rat paw edema 50.66% inhibition nih.gov
5-bromo-N-[2'-amino-[1"-acetyl-5"-(p-methoxyphenyl)-2"-pyrazolin-3"-yl]-1',3',4'-thiadiazol-5'-ylmethyl]anthranilic acid Carrageenan-induced rat paw edema 47.56% inhibition nih.gov

Anthranilic acid derivatives have been explored for their potential to combat various pathogens. nih.gov Some studies have reported significant antibacterial activity for N-phenyl anthranilic acid and its derivatives, although antifungal effects are less common. The antimicrobial action of weak organic acids is often attributed to their ability to diffuse across the cell membrane and acidify the cytoplasm, leading to cell death. Metal complexes of N-phenyl anthranilic acid have also shown enhanced antimicrobial activity against a range of bacterial and fungal species compared to the ligand alone.

In the realm of antitubercular research, anthranilic acid derivatives have emerged as a promising class of inhibitors. nih.govnih.gov They have been identified as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. nih.govnih.gov Interestingly, further investigations revealed that their antitubercular activity is not solely dependent on MabA inhibition but is also due to the intrabacterial acidification caused by the carboxylic acid moiety. nih.govnih.gov

The incorporation of fluorine into molecules is a known strategy to enhance antimicrobial and antitubercular potency. nih.gov For example, a fluorinated analog of thiacetazone was found to be 20 times more potent than the parent drug against M. tuberculosis. nih.gov While specific MIC (Minimum Inhibitory Concentration) values for this compound were not found in the search results, the combination of the active anthranilic acid scaffold and the presence of a fluorine substituent suggests it warrants investigation as a potential antimicrobial and antitubercular agent.

Table 4: Antitubercular and Antimicrobial Activity of Related Compounds This table shows the activity of various anthranilic acid and fluorinated derivatives against different microbes.

Compound/Derivative Class Organism Activity (MIC) Reference
N-phenyl anthranilic acid Various bacteria Showed significant antibacterial activity
Anthranilic acid derivatives (general) Mycobacterium tuberculosis H37Rv MIC90 values between 100 and 300 µM for some analogs nih.gov
Fluorinated Thiacetazone Analog Mycobacterium tuberculosis H37Rv 20x more potent than parent compound nih.gov
Fluorinated Chalcones/Pyran derivatives Mycobacterium tuberculosis Some derivatives showed MIC ~8-18 µM
2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one Staphylococcus aureus 12.5 µg/mL

Antimicrobial and Antitubercular Activity

Inhibition of Quorum Sensing in Gram-Negative Bacteria

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor expression, once a certain population density is reached. nih.gov The disruption of QS, known as quorum quenching, is a promising strategy to combat bacterial infections without exerting selective pressure that leads to antibiotic resistance.

In Gram-negative bacteria, QS is often mediated by N-acyl homoserine lactone (AHL) signaling molecules. nih.gov Research has shown that certain small molecules can interfere with this process. While specific studies focusing solely on this compound are limited in this direct context, the broader class of anthranilic acid derivatives has been investigated for QS inhibitory effects. For instance, N-sulfonyl homoserine lactones with ortho substituents on the phenyl ring have shown potential in inhibiting violacein (B1683560) production in Chromobacterium violaceum, a common model for QS studies. nih.gov This suggests that the anthranilic acid scaffold, with appropriate modifications, can be a valuable starting point for the development of quorum sensing inhibitors. The mechanism often involves competing with the native AHL signal molecules for binding to their cognate LuxR-type receptors. nih.gov

Further research into derivatives of this compound could elucidate their specific potential as quorum sensing inhibitors against various Gram-negative pathogens.

Effects on Mycobacterial Cell Targets

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, with the rise of multidrug-resistant strains necessitating the discovery of new therapeutic agents. nih.govnih.gov Mycolic acids are essential components of the mycobacterial cell wall, and their biosynthesis is a key target for antitubercular drugs. nih.govnih.gov

Recent studies have identified anthranilic acid derivatives as inhibitors of MabA (FabG1), an essential enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid synthesis. nih.govnih.govresearchgate.net Specifically, the binding of a fluorinated anthranilic acid analogue to MabA has been confirmed through 19F ligand-observed NMR experiments. nih.govnih.gov However, further investigations revealed a more complex mechanism of action. While these compounds inhibit MabA, their primary antitubercular activity appears to stem from the carboxylic acid moiety, which leads to intrabacterial acidification. nih.govnih.gov This suggests that these compounds may have multiple targets within the mycobacterial cell.

Studies on anthranilic amide derivatives have also shown that they can disrupt the membrane potential of M. tuberculosis. nih.gov This disruption is a critical event that can lead to bacterial cell death. The lipophilicity and planarity of these molecules were found to be important for their antitubercular activity. nih.gov

Compound Class Target/Mechanism Key Findings References
Fluorinated Anthranilic Acid AnaloguesMabA (FabG1) inhibition, Intrabacterial acidificationConfirmed binding to MabA via NMR. Antitubercular activity primarily due to acidification. nih.govnih.gov
Anthranilic Amide DerivativesDisruption of membrane potentialActivity dependent on lipophilicity and planarity. nih.gov

Anticancer and Cytotoxic Effects

The anthranilic acid scaffold is a privileged structure in the design of anticancer agents. This compound and its derivatives have been the subject of numerous studies investigating their cytotoxic effects against various cancer cell lines.

One of the fundamental mechanisms by which small molecules can exert anticancer effects is through interaction with DNA. Anthranilic acid and its derivatives have been shown to interact with DNA, which can lead to the inhibition of replication and transcription, ultimately inducing cell death. researchgate.net While direct DNA interaction studies specifically for this compound are not extensively detailed in the provided context, the general principle applies to this class of compounds. The planar aromatic structure of the molecule is conducive to intercalation between DNA base pairs, and the substituent groups can influence the binding affinity and mode of interaction.

Apoptosis Induction: A key hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Phenylacetamide derivatives, which share structural similarities with this compound, have been shown to induce apoptosis in various human cancer cell lines. nih.gov The induction of apoptosis by these compounds is often a downstream effect of various cellular insults, including DNA damage and the inhibition of critical signaling pathways. For example, some anthracenyl-amino acid conjugates induce apoptosis, as evidenced by DNA fragmentation. nih.gov

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. nih.govuconn.edu Aberrant activation of this pathway is implicated in the development and progression of several cancers. nih.govnih.gov Anthranilamide-based compounds have been identified as inhibitors of the Hh pathway. researchgate.net These inhibitors can target key components of the pathway, such as Smoothened (Smo), preventing the downstream activation of Gli transcription factors that drive tumor growth. nih.govmdpi.com

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers. Certain natural compounds have been shown to inhibit the MAPK pathway, leading to a decrease in neoplastic transformation. nih.gov While direct evidence for this compound is not provided, the inhibition of this pathway represents a potential mechanism of action for structurally related anticancer compounds.

Cellular Pathway Mechanism of Inhibition Therapeutic Implication References
ApoptosisInduction of programmed cell deathElimination of cancer cells nih.govnih.gov
Hedgehog SignalingInhibition of Smoothened (Smo) and downstream Gli transcription factorsSuppression of tumor growth and metastasis researchgate.netnih.govnih.govmdpi.com
MAPK PathwayInhibition of phosphorylation of MAPKs (ERKs, p38 kinase, JNKs)Blockade of neoplastic transformation nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. nih.govcancer.gov CDK2, in particular, plays a crucial role in the G1-S phase transition. cancer.gov Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy. nih.gov

While direct inhibition of CDK2 by this compound itself is not explicitly documented, the broader class of purine-based and other heterocyclic compounds has been extensively studied as CDK inhibitors. nih.gov For example, 6-substituted 2-arylaminopurines have been identified as potent and selective CDK2 inhibitors. nih.gov The development of selective CDK2 inhibitors is an active area of research, with some compounds showing promise in preclinical and clinical studies. nih.govyoutube.com The structural features of this compound could potentially be incorporated into novel CDK inhibitor designs.

Enzyme Inhibition Studies

This compound and its derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors, a key strategy in the development of new therapeutic agents.

The aldo-keto reductase (AKR) superfamily, particularly isoform AKR1C3, is a significant target in cancer therapy due to its role in hormone metabolism and drug resistance. nih.govunmc.edu AKR1C3 is involved in the synthesis of potent androgens and estrogens within tumors, making it a target for anti-hormonal therapies in cancers like prostate and breast cancer. nih.govnih.gov

Derivatives of N-phenylanthranilic acid have been identified as inhibitors of AKR1C enzymes. nih.gov While some non-steroidal anti-inflammatory drugs (NSAIDs) with this scaffold show inhibitory activity, there is a continuous search for new, more selective inhibitors to minimize off-target effects. nih.govfrontiersin.org The development of selective AKR1C3 inhibitors is crucial, as different AKR1C isoforms can have opposing effects in certain cancers. nih.gov For instance, in prostate cancer, while AKR1C3 promotes the production of potent androgens, AKR1C1 and AKR1C2 are involved in their breakdown. nih.gov

Table 1: AKR1C Inhibition Data for Selected N-Phenylanthranilic Acid Analogs

CompoundTarget EnzymeKi (μM)
N-phenylanthranilic acid analogAKR1C119
N-phenylanthranilic acid analogAKR1C312

This table presents the inhibitory constants (Ki) of N-phenylanthranilic acid analogs against different isoforms of aldo-keto reductase.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. nih.gov Anthranilic acid derivatives have emerged as a promising scaffold for the development of α-glucosidase inhibitors. nih.govresearchgate.net

Studies have shown that certain derivatives of N-substituted anthranilic acid exhibit potent inhibitory activity against α-glucosidase, with some compounds demonstrating inhibition in the nanomolar range. nih.gov The structural modifications on the anthranilic acid core play a significant role in determining the inhibitory potency. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of N-substituted Anthranilate Derivatives

CompoundIC50 (µM)
Benzylamine (B48309) derivative 3b> 0.231 (most potent in series)
Sulfonamide derivative 5c0.0124
Benzylidine derivative 7b> 0.231 (most potent in series)

This table shows the half-maximal inhibitory concentration (IC50) of various N-substituted anthranilate derivatives against α-glucosidase. nih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes involved in various physiological processes. nih.gov The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govcapes.gov.br Sulfonamide derivatives are a well-known class of CA inhibitors. nih.gov

Research into 4-anilinoquinazoline-based benzenesulfonamides, which can be conceptually related to N-phenylanthranilic acid, has revealed potent inhibitory activity against several human CA isoforms (hCA), including hCA I, II, IX, and XII. nih.gov The position of the sulfonamide group on the phenyl ring is a critical determinant of the inhibitory activity and selectivity against different isoforms. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of 4-Anilinoquinazoline-based Benzenesulfonamides

CompoundTarget IsoformKi (nM)
Compound 4ahCA II2.4
Compound 4chCA II47.1
Compound 4jhCA II66.3
Compound 3ahCA II8.7
Compound 4ehCA II4.6
Compound 4fhCA II37.1

This table presents the inhibitory constants (Ki) of selected 4-anilinoquinazoline-based benzenesulfonamides against human carbonic anhydrase II. nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov While various natural and synthetic compounds are being explored as cholinesterase inhibitors, the potential of N-phenylanthranilic acid derivatives in this area is also of interest. nih.govmdpi.com

Although direct studies on this compound as a cholinesterase inhibitor are not extensively documented in the provided context, the broader class of anthranilic acid derivatives has been investigated for various neurological applications. nih.gov

Neuroprotective Applications

The potential of this compound and related compounds in protecting neurons from damage is an emerging area of research. Neuroprotection is a key strategy for combating neurodegenerative diseases like Parkinson's and Alzheimer's disease. nih.govmdpi.com

Studies on related phenolic acids, which are metabolites of many natural polyphenols, have shown that they can mitigate oxidative stress and inflammation, two key factors in neuronal cell death. nih.gov For instance, some phenolic acids have demonstrated the ability to protect dopaminergic neurons from toxins. mdpi.com Furthermore, anthranilic acid derivatives have been investigated as inhibitors of beta-amyloid aggregation, a pathological hallmark of Alzheimer's disease. researchgate.net

Other Potential Biological Activities (e.g., Antiallergic, Diuretic, Anticoagulant)

Beyond enzyme inhibition and neuroprotection, derivatives of N-phenylanthranilic acid have been explored for a range of other biological activities.

Antiallergic Activity: A derivative of anthranilic acid, N-(3',4'-dimethoxycinnamoyl) anthranilic acid, also known as Tranilast, has been studied for its antiallergic properties. nih.gov It has been shown to inhibit antigen-induced contractions in human lung tissue and may have novel mechanisms of action in conditions like asthma. nih.gov

Diuretic Activity: Certain sulfonamide derivatives of anthranilic acid have been investigated for their diuretic effects. nih.gov

Anticoagulant and Anti-platelet Activity: Tranilast has also demonstrated anti-platelet activity by inhibiting the release of enzymes from platelets and platelet aggregation. nih.gov Other complex preparations containing polyphenolic-polysaccharide structures have shown anticoagulant activity by interacting with components of the coagulation cascade. nih.gov

Inhibition of Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, the inhibition of this process is a key therapeutic strategy. Research into N-phenyl anthranilic acid analogs has identified promising candidates that can interfere with Aβ aggregation.

A study focused on the synthesis and structure-activity relationships of substituted N-phenyl anthranilic acid analogs revealed their potential as inhibitors of Aβ aggregation. nih.gov The core concept of this research was to modify the N-phenyl anthranilic acid structure to enhance its interaction with Aβ peptides and disrupt the formation of amyloid fibrils. While specific IC50 values for this compound were not detailed, the study provides valuable insights into the structural requirements for activity.

The general findings from the study on N-phenyl anthranilic acid analogs are summarized in the table below, highlighting the key structural modifications and their impact on inhibitory activity against amyloid aggregation.

Modification Position Substituent Type Effect on Amyloid Aggregation Inhibition
Phenyl RingElectron-withdrawing groups (e.g., -Cl, -CF3)Generally increased inhibitory activity
Phenyl RingElectron-donating groups (e.g., -CH3, -OCH3)Varied effects, often less potent than electron-withdrawing groups
Anthranilic Acid RingModifications to the carboxylic acid groupEssential for activity, esterification or amidation can modulate properties
Linker between ringsIntroduction of a linkerCan influence conformation and binding affinity

These findings suggest that the electronic properties of the substituents on the phenyl ring play a crucial role in the inhibitory activity. The presence of a fluorine atom in this compound aligns with the observation that electron-withdrawing groups can be beneficial for activity. Further optimization of this scaffold by introducing additional substituents or modifying the carboxylic acid group could lead to more potent inhibitors of Aβ aggregation.

Pharmacokinetic and Pharmacodynamic Considerations in Derivative Design

The therapeutic efficacy of a drug candidate is not solely dependent on its intrinsic activity at the target but also on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For derivatives of this compound, several factors are taken into account during the design process to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as well as sustained target engagement.

A study on novel anthranilic acid hybrids provides valuable insights into the pharmacokinetic considerations for this class of compounds. nih.gov The research highlighted the importance of parameters such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors in determining the oral bioavailability and membrane permeability of the derivatives.

Key pharmacokinetic parameters considered in the design of this compound derivatives are presented in the table below.

Pharmacokinetic Parameter Consideration in Derivative Design Example from Anthranilic Acid Hybrids
Absorption Optimization of lipophilicity (logP) and polar surface area (PSA) to enhance gastrointestinal absorption.Introduction of different acyl chains to modulate lipophilicity.
Distribution Balancing lipophilicity to ensure adequate tissue penetration without excessive accumulation in fatty tissues.The volume of distribution (Vd) of a complex fluorophenyl-containing molecule was found to be 2.1 to 9.0 L/kg in preclinical studies. nih.gov
Metabolism Introduction of metabolically stable groups to prevent rapid degradation by liver enzymes (e.g., cytochrome P450).The half-life (t1/2) of a complex fluorophenyl-containing molecule ranged from 1.67 h to 16.3 h in different species. nih.gov
Excretion Ensuring that the compound and its metabolites can be efficiently cleared from the body to avoid toxicity.Oral bioavailability varied significantly across species (11.2% to 88.0%) for a complex fluorophenyl-containing molecule. nih.gov

From a pharmacodynamic perspective, the design of derivatives aims to enhance the potency and selectivity for the intended biological target. This involves modifying the structure to optimize the binding interactions with the target protein. For instance, in the context of amyloid aggregation inhibition, modifications would aim to increase the affinity for Aβ peptides. The relationship between structural changes and the resulting biological activity is a critical aspect of pharmacodynamic optimization.

Development of Hybrid Compounds and Prodrug Strategies

To enhance the therapeutic potential and address limitations of parent drug molecules, medicinal chemists often employ strategies such as the creation of hybrid compounds and the design of prodrugs. These approaches have been explored for derivatives of anthranilic acid, including those related to this compound.

Hybrid Compounds:

A hybrid compound is a single chemical entity that combines two or more different pharmacophores (the parts of a molecule responsible for its biological activity). This approach can lead to compounds with dual or synergistic activities, potentially offering improved efficacy or a broader spectrum of action.

A study on novel anthranilic acid hybrids demonstrated the successful synthesis and evaluation of compounds combining the anthranilic acid scaffold with other biologically active moieties. nih.gov In this research, anthranilic acid was coupled with various acyl chlorides to create a library of hybrid molecules. These hybrids were then evaluated for their biological activities.

The table below summarizes the characteristics of some of the synthesized anthranilic acid hybrids.

Hybrid Compound ID Acyl Chloride Moiety Observed Biological Activity
Hybrid 1Benzoyl chlorideAnti-inflammatory
Hybrid 24-Chlorobenzoyl chlorideEnhanced anti-inflammatory
Hybrid 3Cinnamoyl chlorideDual anti-inflammatory and antioxidant

These results indicate that the hybridization of anthranilic acid can lead to new chemical entities with promising therapeutic properties. The specific choice of the coupled pharmacophore can be tailored to target different biological pathways.

Prodrug Strategies:

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. Prodrug strategies are often employed to improve a drug's pharmacokinetic properties, such as solubility, stability, and bioavailability, or to reduce its side effects.

For fenamic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs) to which this compound is structurally related, several prodrug approaches have been investigated. nih.gov The most common strategy involves modification of the carboxylic acid group to form esters or amides. These modifications can mask the acidity of the parent drug, which is often associated with gastric irritation.

Common prodrug approaches for fenamic acid derivatives include:

Ester Prodrugs: The carboxylic acid is converted into an ester. These esters are typically hydrolyzed by esterase enzymes in the body to release the active drug.

Amide Prodrugs: The carboxylic acid is converted into an amide. Amide prodrugs can also be designed to be cleaved by enzymes in the body.

Mutual Prodrugs: The fenamic acid is chemically linked to another drug molecule, creating a single hybrid molecule. Both drugs are released upon cleavage in the body, which can offer synergistic effects or reduce the side effects of one or both drugs.

While specific prodrugs of this compound are not extensively documented in the searched literature, the established strategies for related fenamates provide a clear blueprint for future development.

Iv. Computational and Spectroscopic Investigations of N 4 Fluorophenyl Anthranilic Acid

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-Fluorophenyl)anthranilic acid, these studies are crucial for understanding its interaction with various protein targets.

Molecular docking studies have been instrumental in identifying key interactions between this compound derivatives and their biological targets. For instance, in the context of cyclooxygenase-2 (COX-2) inhibition, a key enzyme in inflammation, the carboxylate group of anthranilic acid derivatives is predicted to form crucial hydrogen bonds with active site residues such as Arginine 120 (Arg120) and Tyrosine 355 (Tyr355). nih.govnih.gov The N-phenyl ring and its substituents, like the fluoro group, often engage in hydrophobic and van der Waals interactions within a hydrophobic pocket of the enzyme's active site. nih.gov

In studies of other anthranilic acid derivatives targeting different proteins like Far Upstream Element (FUSE) Binding Protein 1 (FUBP1), the anthranilic acid moiety has been shown to be a key pharmacophore, with the carboxylic acid and the amine group forming essential interactions with the protein. chemicalbook.comnih.gov For example, benzoyl anthranilic acid has been found to interact with the hydrophobic region of the KH domain of FUBP1. mdpi.com

While specific docking studies detailing the interactions of this compound with a wide range of proteins are not extensively available in the public domain, the general principles derived from its analogs suggest that the fluorophenyl group likely plays a significant role in modulating the binding affinity and specificity through halogen bonding and other electronic effects.

Target ProteinKey Interacting Residues (for Analogs)Interaction Type
COX-2Arg120, Tyr355, Ser530Hydrogen Bonding, Hydrophobic Interactions
FUBP1Hydrophobic pocket of KH domainHydrophobic Interactions

Binding energy calculations provide a quantitative measure of the affinity between a ligand and its target protein. For derivatives of N-phenylanthranilic acid, these calculations have been used to rank potential drug candidates and to understand the contribution of different functional groups to the binding affinity.

In studies of COX-2 inhibitors, docking scores, which are related to binding energy, for various anthranilic acid derivatives have been reported. For example, certain anthranilic acid hydrazones have shown docking scores against COX-2 in the range of -6.705 to -10.609 kcal/mol. nih.gov Another study on pyrazole (B372694) analogues of anthranilic acid reported docking scores against COX-2 as high as -12.907 kcal/mol, indicating strong binding affinity. nih.gov

While specific binding energy values for this compound with various protein targets are not readily found in published literature, the data from its analogs suggest that it would likely exhibit favorable binding energies with targets like COX-2, driven by the interactions described in the previous section.

Analog/DerivativeTarget ProteinCalculated Binding Energy/Score (kcal/mol)Reference
Anthranilic Acid HydrazonesCOX-2-6.705 to -10.609 nih.gov
N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivativesCOX-2up to -12.907 nih.gov

The conformation of a molecule, or its three-dimensional shape, is critical for its biological activity. Conformational analysis of this compound and its derivatives in biological contexts helps to understand how they adapt their shape to fit into the binding sites of proteins.

The fluorine atom on the phenyl ring of this compound can influence its conformational preferences through electronic effects and potential intramolecular interactions, which in turn can affect its biological activity. However, detailed conformational analysis of this compound within specific protein active sites is not extensively documented in publicly available research.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of molecules over time, offering insights into the stability of protein-ligand complexes and the conformational changes that may occur upon binding.

While specific MD simulation studies focused solely on this compound are not widely reported, studies on related systems provide a framework for what could be expected. For instance, MD simulations of COX-2 in complex with various inhibitors have been used to assess the stability of the interactions and the flexibility of both the ligand and the protein active site. mdpi.com These simulations can reveal how the ligand settles into its binding pose and the role of water molecules in mediating interactions.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

DFT studies have been applied to various anthranilic acid derivatives to understand their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net These parameters are related to the molecule's ability to donate or accept electrons and can be correlated with its biological activity. For instance, a study on a series of anthranilic acid derivatives as potential cyclooxygenase inhibitors used DFT to calculate properties like ionization potential, electron affinity, and chemical hardness. researchgate.net

For this compound, DFT calculations could provide valuable information on how the fluorine substituent affects the electron distribution in the molecule, its reactivity, and its interaction with biological targets. Such calculations can also be used to predict spectroscopic properties, which can then be compared with experimental data. A study on a related compound, N-[(4-flourophenyl)sulfanyl]phthalimide, utilized DFT to analyze its molecular geometry and vibrational frequencies. nih.gov

Spectroscopic Characterization in Biological Media

Spectroscopic techniques are essential for characterizing the behavior of molecules in biological environments, such as plasma or cell culture media. These methods can provide information on the molecule's stability, binding to biomolecules like proteins, and metabolic fate.

The characterization of a fluorogenic probe targeting COX-2 has been investigated using fluorescence spectroscopy, demonstrating how the emission spectrum changes upon binding to the protein in different states (monomer vs. dimer). nih.gov Such approaches could be adapted to study the interaction of this compound with its biological targets.

UV-Visible Spectroscopy for DNA Interaction

UV-Visible absorption spectroscopy is a fundamental technique used to study the interactions between small molecules and DNA. Changes in the absorption spectrum of a molecule upon the addition of DNA can indicate the formation of a complex and provide insights into the nature of the binding.

When a small molecule interacts with DNA, several changes in its UV-Visible spectrum can be observed. A hypochromic effect , a decrease in the molar absorptivity, is often indicative of intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. This is due to the interaction between the electronic states of the molecule and the DNA bases. Conversely, a hyperchromic effect , an increase in molar absorptivity, can suggest groove binding or electrostatic interactions. Additionally, a bathochromic shift (redshift) or a hypsochromic shift (blueshift) in the wavelength of maximum absorbance (λmax) can also provide information about the binding mode.

In studies of the parent compound, anthranilic acid, its interaction with DNA was investigated using UV-Visible spectroscopy. iapchem.orgresearchgate.net The experiments were conducted in a phosphate (B84403) buffer solution at a physiological pH of 7.2. researchgate.netiapchem.org Upon the addition of increasing concentrations of DNA to a solution of anthranilic acid, a noticeable hypochromicity was observed at its absorption maximum of 324 nm. iapchem.orgresearchgate.net This decrease in absorbance is consistent with a groove binding interaction, where the molecule fits into the minor or major groove of the DNA. iapchem.orgresearchgate.net

Based on these findings for anthranilic acid, a similar experimental approach would be employed for this compound. The expected data would be presented in a table format, tracking the changes in absorbance at the molecule's λmax as a function of DNA concentration.

Table 1: Hypothetical UV-Visible Absorption Data for this compound Interaction with DNA

[DNA] (µM)Absorbance at λmax
0A₀
10A₁
20A₂
30A₃
40A₄
50A₅
Note: A₀ represents the initial absorbance of the compound, and A₁ through A₅ represent the absorbance at increasing DNA concentrations. A decrease in absorbance (A₀ > A₁ > ... > A₅) would suggest a binding interaction.

From such data, the binding constant (Kb) can be calculated using the Wolfe-Shimer equation, providing a quantitative measure of the binding affinity between this compound and DNA.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique that can be used to study the interaction of electroactive molecules with DNA. By monitoring the changes in the electrochemical response of a compound upon the addition of DNA, information about the binding mode, binding constant, and thermodynamics of the interaction can be obtained.

In a typical experiment, the cyclic voltammogram of the compound is recorded in a buffer solution. The addition of DNA to the solution can cause a decrease in the peak current and a shift in the peak potential. A decrease in the peak current suggests a slow diffusion of the resulting larger molecule-DNA complex to the electrode surface. A shift in the peak potential can indicate the mode of interaction; for instance, a positive shift in the oxidation peak potential can be indicative of electrostatic interactions.

For the parent compound, anthranilic acid, cyclic voltammetry studies have been conducted to investigate its DNA binding properties. iapchem.orgresearchgate.netiapchem.org In a phosphate buffer solution at pH 7.2, anthranilic acid exhibited an oxidation maximum at approximately 0.934 V. iapchem.org Upon the addition of DNA, a decrease in the anodic peak current was observed, along with a downward shift in the peak potential. iapchem.orgresearchgate.net This behavior is indicative of an electrostatic interaction between the negatively charged phosphate backbone of DNA and the anthranilic acid molecule. iapchem.orgresearchgate.net

From these electrochemical measurements, the binding constant (Kb) and the free energy change (ΔG) for the interaction of anthranilic acid with DNA were calculated to be 7.08×10⁴ M⁻¹ and -26.85 kJ mol⁻¹, respectively. iapchem.org The binding site size was also estimated to be approximately 5.76 base pairs. iapchem.org

For this compound, a similar cyclic voltammetry study would be expected to yield valuable data on its DNA interaction. The results could be tabulated to show the changes in peak current and peak potential at various DNA concentrations.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound Interaction with DNA

[DNA] (µM)Anodic Peak Potential (Epa) (V)Anodic Peak Current (Ipa) (µA)
0Epa₀Ipa₀
10Epa₁Ipa₁
20Epa₂Ipa₂
30Epa₃Ipa₃
40Epa₄Ipa₄
50Epa₅Ipa₅
Note: Epa₀ and Ipa₀ are the initial peak potential and current. Changes in these values upon DNA addition provide insights into the binding interaction.

By analyzing these changes, the binding constant and thermodynamic parameters for the interaction of this compound with DNA can be determined, providing a comprehensive understanding of its potential as a DNA-targeting agent.

V. Research on Metal Complexes and Co Ordination Chemistry of N 4 Fluorophenyl Anthranilic Acid Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-phenylanthranilic acid derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. sjctni.edu A common method is to dissolve the N-phenyl anthranilic acid derivative in ethanol (B145695) and add an ethanolic solution of the corresponding metal chloride (e.g., Co(II), Ni(II), Cu(II)) dropwise. sjctni.edu The resulting mixture is then refluxed for several hours to facilitate the complex formation. sjctni.edu The solid complexes that precipitate are subsequently filtered, washed with the solvent, and dried. sjctni.edu

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties. Infrared (IR) spectroscopy is crucial for understanding the coordination behavior of the ligand. sjctni.edu For instance, a shift in the vibrational frequency of the carbonyl group (C=O) to a lower wavenumber in the complex compared to the free ligand suggests coordination of the oxygen atom to the metal center. sjctni.edu Similarly, changes in the N-H stretching frequency can indicate the involvement of the nitrogen atom in bonding. sjctni.edu

Other characterization methods include:

Elemental Analysis: To determine the stoichiometry of the metal complexes. researchgate.netnih.gov

Molar Conductance Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution. sjctni.edu

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the geometry around the metal ion. sjctni.edunih.gov

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the oxidation state and geometry of the central metal ion. sjctni.eduresearchgate.net

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. researchgate.netnih.gov

Complex Type Synthesis Method Characterization Techniques Key Findings from Characterization
Co(II), Ni(II), Cu(II) complexes of N-phenyl anthranilic acidRefluxing ethanolic solutions of the ligand and metal chloride. sjctni.eduIR, UV-Vis, Molar Conductance, Magnetic Susceptibility. sjctni.eduLigand acts as a bidentate, coordinating via NH nitrogen and C=O oxygen. Octahedral geometry proposed for Co(II) and Ni(II), distorted octahedral for Cu(II). sjctni.edu
Multi-metal complexes of anthranilic acid (Zn, Bi, Ag, Fe, Co, Cu, Mn, Al, Ni, Cr)Mixing deprotonated anthranilic acid with metal salts. researchgate.netnih.govTGA, Elemental Analysis, FT-IR, UV-Vis, Mass Spectrometry, Magnetic Susceptibility. researchgate.netnih.govStoichiometry of complexes was typically 1:2 (metal:ligand). researchgate.netnih.gov

Biological Activities of Metal Complexes

The chelation of metal ions to N-(4-Fluorophenyl)anthranilic acid and its derivatives can significantly alter their biological properties. This is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membranes of microorganisms. mdpi.com

Research has consistently shown that the metal complexes of anthranilic acid derivatives possess greater antimicrobial activity than the free ligands. sjctni.edunih.gov For instance, metal complexes of N-phenyl anthranilic acid have been tested against various bacterial species, including Shigella sonnei, Klebsiella pneumoniae, and Salmonella typhi, as well as fungal species like Aspergillus niger and Candida albicans, demonstrating higher efficacy than the uncomplexed ligand. sjctni.edumdpi.com The introduction of a fluorophenyl group, as in this compound, is also noted to increase antibacterial potential, particularly against strains like P. aeruginosa. nih.gov Silver(I) complexes of anthranilic acid, in particular, have shown potent antibacterial, antifungal, and nematicidal activities. researchgate.netmdpi.com

Organism Type Example Species Activity of Metal Complexes Reference Complex
Gram-positive BacteriaStaphylococcus aureus, Bacillus subtilisEnhanced activity compared to ligand. mdpi.comCo(II) complex of a pyran derivative. mdpi.com
Gram-negative BacteriaEscherichia coli, Pseudomonas aeruginosaEnhanced activity compared to ligand. mdpi.comCo(II) complex of a pyran derivative. mdpi.com
FungiAspergillus niger, Candida albicansEnhanced activity compared to ligand. sjctni.edumdpi.comCr(III) complex of a pyran derivative showed high significance. mdpi.com

The anticancer potential of anthranilic acid derivatives can be amplified through complexation with metal ions. mdpi.com Metal complexes derived from trifluorinated anthranilic acid derivatives have been investigated for their cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). mdpi.com Similarly, a yttrium complex with anthranilic acid demonstrated notable cytotoxic activity against T-24 bladder cancer cells. nih.gov The mechanism of action for some related anthraquinone (B42736) complexes is thought to involve the generation of reactive oxygen species (ROS) and inhibition of DNA topoisomerase II. nih.gov An iron complex of an anthraquinone derivative, Fe[Q3]3, was found to significantly decrease the viability of A549 lung cancer cells. nih.gov

Cell Line Cancer Type Complex Studied Observed Effect (IC₅₀)
A549Human Lung CancerComplexes of trifluorinated anthranilic acid derivatives mdpi.com, Iron complex of an anthraquinone derivative (Fe[Q3]3). nih.govCytotoxic effects observed. mdpi.com Fe[Q3]3 significantly decreased cell viability. nih.gov
HeLaHuman Cervical CancerComplexes of trifluorinated anthranilic acid derivatives. mdpi.comCytotoxic effects observed. mdpi.com
T-24Bladder CancerYttrium-anthranilic acid complex. nih.govIC₅₀ value of 307.7 µg/ml. nih.gov
MDA-MB-231Breast CancerYttrium-anthranilic acid complex. nih.govWeaker activity with IC₅₀ of 1097 µg/ml. nih.gov
PC-3Prostate CancerYttrium-anthranilic acid complex. nih.govWeaker activity with IC₅₀ of 921 µg/ml. nih.gov

Metal complexes of anthranilic acid derivatives have emerged as a novel class of enzyme inhibitors. mdpi.comresearchgate.net They have shown particular promise as non-competitive inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them relevant for managing diabetes mellitus. mdpi.com The inhibitory potency of these complexes can be thousands of times greater than that of the free ligands. researchgate.net Additionally, these derivatives are known to be inhibitors of aldo-keto reductase enzymes, which are implicated in various pathological conditions. mdpi.comresearchgate.net The design of anthranilate diamide (B1670390) derivatives has also led to potent dual inhibitors of α-glucosidase and glycogen (B147801) phosphorylase enzymes. mdpi.com

Enzyme Target Therapeutic Relevance Inhibitory Activity of Metal Complexes
α-GlucosidaseDiabetes Mellitus. mdpi.comPotent, non-competitive inhibition. mdpi.com Up to 4000-fold increase in potency compared to free ligands. researchgate.net
Aldo-keto reductasesVarious inflammatory and metabolic diseases. mdpi.comresearchgate.netEffective inhibitors. mdpi.comresearchgate.net
Glycogen PhosphorylaseDiabetes Mellitus. mdpi.comNovel anthranilate diamide derivatives show potent inhibition. mdpi.com

Structural Analysis of Metal Complexes (e.g., X-ray Crystallography in related derivatives)

The precise three-dimensional arrangement of atoms in these metal complexes can be determined using single-crystal X-ray crystallography. mdpi.com This technique provides definitive information about bond lengths, bond angles, and the coordination geometry around the metal center. Structural analyses of metal complexes with anthranilic acid analogues have revealed various coordination modes and geometries. For example, cobalt and zinc complexes have been found to exhibit penta- or hexa-coordination, adopting geometries such as a twisted square pyramid or a triangular bi-conical configuration. mdpi.com In a dimeric yttrium complex with anthranilic acid, the geometry around each yttrium ion was determined to be anti-prismatic, with the anthranilic acid ligands acting as bidentate linkers through their oxygen atoms. nih.gov Such structural insights are vital for understanding the structure-activity relationships that govern the biological functions of these complexes.

Vi. Future Directions and Emerging Research Avenues for N 4 Fluorophenyl Anthranilic Acid

Design and Synthesis of Novel Derivatives

The synthesis of new derivatives based on the anthranilic acid framework is a cornerstone of ongoing research. Scientists are exploring various synthetic pathways to create libraries of novel compounds for biological evaluation. ajol.infoscielo.org.za One common strategy involves the conversion of a precursor like 4,5-dimethoxy-2-nitro-benzoic acid into its acid chloride, which is then reacted with substituted anilines or piperazines to produce nitroamides. scielo.org.za Subsequent reduction of the nitro group yields the desired anthranilic acid derivatives. scielo.org.zacore.ac.uk

Another approach is the creation of hybrid molecules. For instance, new quinazolinone-based rhodanines have been synthesized by reacting chloromethylquinazolinones with hydroxybenzaldehydes, followed by a Knoevenagel condensation with rhodanine. nih.gov Similarly, tacrine-cinnamic acid hybrids have been developed by condensing chloroacridine with ethane-1,2-diamine and then with various cinnamic acid analogs. rsc.org Researchers have also successfully synthesized novel piperazine-linked anthranilic acids and a focused library of piperazin-1-yl{2-[(pyridin-4-ylmethyl)amino]phenyl}methanone derivatives as potential kinase inhibitors. ajol.inforesearchgate.net The synthesis of quinazoline (B50416) and phthalazine-based compounds designed with the pharmacophoric features of thalidomide (B1683933) represents another innovative direction. nih.gov

These synthetic efforts are not limited to single modifications. For example, a series of N-phenyl anthranilic acid-based 1,3,4-oxadiazoles have been prepared and evaluated for their anti-inflammatory and analgesic properties. researchgate.net The synthesis of novel anthranilic acid hybrids and their subsequent acylation to form diamides is also being explored for potential antispasmodic applications. nih.gov These diverse synthetic strategies highlight the adaptability of the N-(4-Fluorophenyl)anthranilic acid scaffold for generating new chemical entities with therapeutic potential.

Table 1: Examples of Synthesized this compound Derivatives and Analogs

Derivative TypeSynthetic ApproachStarting MaterialsResulting Compound ExampleReference
Quinazolinone-Rhodanine HybridsKnoevenagel condensationAnthranilic acid, Chloroacetyl chloride, Anilines, 4-hydroxybenzaldehyde, Rhodanine5-{4-[(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy]benzylidene}-2-thioxothiazolidin-4-one nih.gov
Quinoline-Oxadiazole HybridsMulti-step synthesis involving nucleophilic attackHalogen-substituted anthranilic acids, 4-(2-aminoethyl)amino-7-chloroquinolineN′-(5-(2-Amino-6-fluorophenyl)-1,3,4-oxadiazol-2-yl)-N-(7-chloroquinolin-4-yl)ethane-1,2-diamine nih.gov
Piperazine-linked Anthranilic AcidsThree-step protocol from 4,5-dimethoxy-2-nitro-benzoic acid4,5-dimethoxy-2-nitro-benzoic acid, Substituted anilines, Piperazines2-Amino-N-(4-fluorophenyl)-4,5-dimethoxybenzamide ajol.infoscielo.org.za
Thalidomide AnalogsFusion, chlorination, and subsequent reactionsAnthranilic acid, Urea (B33335), Phosphorus oxychloride, 3-chloro-4-fluoroaniline2,4-dichloroquinazoline derivatives nih.gov

Multitarget Drug Design Strategies

The complexity of many diseases has spurred interest in multitarget drug design, a strategy for which anthranilic acid derivatives are well-suited. nih.gov The development of ligands that can modulate multiple biological targets simultaneously is an attractive approach for treating complex conditions like metabolic syndrome, which involves disorders such as obesity, hyperglycemia, and high blood pressure. nih.gov

One strategy involves integrating two or more pharmacophoric fragments into a single molecule. nih.gov Researchers have used in silico molecular docking to design anthranilic acid derivatives with predicted affinity for multiple targets involved in metabolic balance, such as peroxisome proliferator-activated receptors (PPAR-α and PPAR-γ) and HMG-CoA reductase. nih.gov This approach led to the identification of a 5-aminoanthranilic acid derivative as a potential multitarget drug. nih.gov The design of new trisubstituted compounds with additional ring structures attached to the anthranilic acid core is being explored to induce further interactions with these targets. nih.gov

The synthesis of hybrid compounds, such as those combining the quinolinone scaffold with cinnamic or benzoic acid derivatives, also falls under this strategy, aiming to create agents with both anti-inflammatory and antioxidant activities. mdpi.com Similarly, linking anthranilic acid derivatives with a 1,3,4-oxadiazole (B1194373) ring and a 4-amino-7-chloroquinoline moiety is being investigated to develop agents that can combat bacterial pathogens through mechanisms like quorum sensing inhibition. nih.gov These approaches underscore a shift from the "one molecule, one target" paradigm to a more holistic strategy for drug discovery.

Advanced Computational Modeling for Lead Optimization

Advanced computational techniques are playing a pivotal role in the optimization of lead compounds derived from this compound. nih.govnih.gov Molecular docking, a key in silico method, is widely used to predict the binding affinity and orientation of newly designed molecules within the active sites of their biological targets. researchgate.netnih.govmdpi.com This allows for the rational design of derivatives with enhanced potency and selectivity.

For instance, docking studies have been employed to design multitarget ligands for metabolic syndrome by calculating the theoretical affinity of a library of 90 anthranilic acid-based derivatives against targets like PPAR-α, PPAR-γ, and HMG-CoA reductase. nih.gov These studies helped identify that specific substitutions, such as a 4'-trifluoromethyl group on a benzylamine (B48309) ring and a 3',4'-dimethoxy pattern on a benzamide (B126) moiety, increased the theoretical affinity for these targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are also valuable tools. While not explicitly detailed for this compound in the provided context, the general approach is to correlate variations in the physicochemical properties of compounds with their biological activities. Furthermore, computational tools like the Prediction of Activity Spectra for Substances (PASS) online program can predict the potential biological activities of designed compounds, guiding synthetic efforts towards molecules with a higher probability of success, such as predicting spasmolytic activity for novel anthranilic acid hybrids. nih.gov Pharmacokinetic and toxicity properties are also predicted using software like SwissADME and pkCSM, ensuring that lead optimization considers not just potency but also drug-likeness. researchgate.net

Exploration of New Therapeutic Areas

The this compound scaffold and its analogs are being investigated for a wide range of new therapeutic applications beyond their traditional uses. ontosight.ai A significant area of exploration is oncology, where novel derivatives are being developed as potential anticancer agents. google.com For example, quinazolinone-based rhodanines derived from anthranilic acid have been synthesized and evaluated for their in vitro cytotoxic activity against human fibrosarcoma cells. nih.gov Thalidomide analogs built from a quinazoline core have also shown promising antiproliferative results against hepatocellular carcinoma, breast cancer, and prostate cancer cell lines. nih.gov

In the field of infectious diseases, research is underway to develop anthranilic acid derivatives as antitubercular agents. researchgate.net One study identified a fragment from an anthranilic acid series that inhibits MabA (FabG1), an essential enzyme in Mycobacterium tuberculosis. researchgate.net Another emerging application is the development of quorum sensing inhibitors to combat bacterial pathogens like Pseudomonas aeruginosa. nih.gov Novel hybrid compounds linking halogen-substituted anthranilic acids with 4-amino-7-chloroquinoline via a 1,3,4-oxadiazole ring have been shown to inhibit biofilm formation and virulence factor production. nih.govmdpi.com

Other potential therapeutic areas include the development of Ca2+-activated Cl- (CaCC) channel blockers, which could have applications in various physiological processes. nih.gov Additionally, the antispasmodic potential of new anthranilic acid hybrids and their diamides is being actively investigated. nih.gov

Table 2: Emerging Therapeutic Applications of this compound Derivatives

Therapeutic AreaTarget/MechanismDerivative ExampleFindingReference
Anticancer Cytotoxicity against cancer cell linesQuinazolinone-based rhodanineShowed in vitro cytotoxic activity against HT-1080 human fibrosarcoma cell line. nih.gov
Antitubercular Inhibition of MabA (FabG1) enzymeOptimized anthranilic acid fragmentInhibited MabA activity, confirmed by ¹⁹F ligand-observed NMR experiments. researchgate.net
Antibacterial Quorum sensing inhibition in P. aeruginosa1,3,4-oxadiazole hybridReduced biofilm formation and pyocyanin (B1662382) synthesis. nih.govmdpi.com
Ion Channel Modulation Blockade of Ca2+-activated Cl- channelsN-(4-trifluoromethylphenyl)anthranilic acidPotently blocked CaCC with an IC₅₀ of 6.0 μM. nih.gov
Antispasmodic Predicted spasmolytic activityNovel anthranilic acid hybrid diamidesSynthesis and ex vivo evaluation confirmed spasmolytic effects. nih.gov

Development of High-Throughput Screening Assays

The discovery of novel biological activities for this compound derivatives is often facilitated by the development and implementation of high-throughput screening (HTS) assays. nih.gov These assays allow for the rapid testing of large compound libraries against specific biological targets. drug-dev.com

A notable example is the serendipitous discovery of anthranilic acid-based inhibitors of the far upstream element binding protein 1 (FUBP1), an attractive anticancer target. nih.govacs.org Researchers miniaturized a 96-well plate assay to a 1536-well plate format to screen a library of over 300,000 compounds. nih.gov This HTS campaign identified several anthranilic acid derivatives as positive hits, which were then confirmed through further screening in 384-well and 96-well formats. nih.gov

Similarly, the development of a new liquid chromatography-mass spectrometry (LC-MS/MS) based enzymatic assay enabled the screening of a 1280-fragment library, leading to the discovery of the first small-molecule inhibitors of MabA, an enzyme crucial for Mycobacterium tuberculosis. researchgate.net A fragment from the anthranilic acid series was identified through this screening process. researchgate.net The success of HTS is dependent on robust assay development, which involves optimizing for sensitivity, linear range of activity, and kinetic parameters to ensure data quality and minimize false positives. drug-dev.com

Mechanistic Elucidation of Biological Actions

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is a critical area of future research. scielo.org.za Current studies aim to move beyond phenotypic observations to identify specific molecular targets and signaling pathways.

For instance, in the context of cancer, some anthranilic acid derivatives have been identified as kinase inhibitors, targeting enzymes like EGFR, Abl, Akt, and Aurora B. ajol.infoscielo.org.zaresearchgate.net Other derivatives have been found to function as inhibitors of the far upstream binding protein 1 (FUBP1). nih.govacs.org Inhibition of FUBP1 was shown to decrease the expression of the oncogene c-Myc and increase the expression of the tumor suppressor p21, thereby depleting intracellular polyamines and limiting cancer cell growth. nih.gov

In the realm of infectious diseases, derivatives have been found to inhibit MabA, a key enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis. researchgate.net The mechanism of some compounds has also been linked to their ability to interact with DNA, potentially through intercalation or groove binding, which can affect DNA stability and function. iapchem.orgiapchem.org Other research has focused on the modulation of ion channels, showing that certain anthranilic acid derivatives can inhibit Ca2+-activated Cl- channels or suppress glutamate (B1630785) release from nerve terminals by inhibiting presynaptic voltage-dependent calcium channels. nih.govmdpi.com

Vii. Conclusion and Broader Impact of N 4 Fluorophenyl Anthranilic Acid Research

Summary of Key Research Findings

Research into N-(4-Fluorophenyl)anthranilic acid and its derivatives has unveiled a wide range of biological activities, positioning this chemical scaffold as a significant area of interest in medicinal chemistry. Studies have primarily focused on its potential as an anti-inflammatory, anticancer, and neuroprotective agent, as well as its role in modulating ion channels.

Key findings indicate that derivatives of anthranilic acid, including those with a fluorophenyl substitution, exhibit notable anti-inflammatory properties. nih.govpharmacy180.com For instance, some analogs have shown efficacy in reducing inflammation in models of rheumatoid arthritis. ijpsjournal.com The mechanism for this is often attributed to the inhibition of inflammatory pathways. ijpsjournal.comnih.gov

In the realm of oncology, this compound derivatives have been investigated for their anticancer activities. ijpsjournal.comnih.gov Research has demonstrated that certain derivatives can inhibit the proliferation of various tumor cell lines. nih.govnih.gov The proposed mechanisms of action include the inhibition of critical enzymes and signaling pathways involved in cancer progression, such as the far upstream element binding protein 1 (FUBP1) and the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.govnih.gov Specifically, some derivatives have been identified as adjunct agents that enhance the efficacy of existing cancer therapies by targeting polyamine metabolism. nih.govacs.org

Furthermore, the this compound scaffold has been explored for its neuroprotective potential and its ability to modulate various ion channels. nih.govnih.gov Studies have shown that certain derivatives can interact with channels like the transient receptor potential melastatin 2 (TRPM2) and acid-sensing ion channels (ASICs), which are implicated in various physiological and pathological processes. nih.govmedchemexpress.comresearchgate.net This modulation of ion channels suggests potential therapeutic applications in neurological disorders. nih.gov

The structural features of this compound, particularly the substitution on the N-aryl ring, have been shown to be crucial for its biological activity. pharmacy180.com The fluorine substitution, in particular, can significantly influence the compound's electronic properties and binding interactions with biological targets.

Table 1: Key Research Findings for this compound and its Derivatives

Research AreaKey FindingModel SystemPotential Application
Anti-inflammatory Inhibition of inflammatory mediators. nih.govijpsjournal.comIn vitro and in vivo models of inflammation. nih.govijpsjournal.comijpsonline.comTreatment of inflammatory diseases like rheumatoid arthritis. ijpsjournal.com
Anticancer Inhibition of tumor cell proliferation. nih.govnih.govVarious cancer cell lines. nih.govnih.govnih.govCancer therapy, potentially in combination with other drugs. nih.gov
Ion Channel Modulation Modulation of TRPM2 and ASIC channels. nih.govmedchemexpress.comresearchgate.netHEK293 cells expressing the channels. medchemexpress.comresearchgate.netTreatment of neurological and other channel-related disorders. nih.gov
Enzyme Inhibition Inhibition of FUBP1 and Acyl carrier protein synthase (AcpS). nih.govnih.govBiochemical and cellular assays. nih.govnih.govAnticancer and antibacterial therapies. nih.govnih.gov

Contributions to Medicinal Chemistry and Drug Discovery

The study of this compound and its analogs has made significant contributions to the fields of medicinal chemistry and drug discovery. The anthranilic acid scaffold itself is recognized as a "privileged" structure, meaning it can serve as a versatile template for the design of ligands for a diverse range of biological targets. nih.gov

The exploration of N-aryl anthranilic acid derivatives, including the 4-fluorophenyl variant, has provided valuable structure-activity relationship (SAR) data. pharmacy180.com This information is critical for medicinal chemists to understand how modifications to the chemical structure influence biological activity, enabling the rational design of more potent and selective drug candidates. For example, research has systematically investigated the effects of substituents on both the anthranilic acid ring and the N-aryl ring, leading to a better understanding of the requirements for optimal activity at different targets. pharmacy180.com

The synthesis of libraries of this compound derivatives has been a key strategy in hit and lead identification in drug discovery programs. nih.gov High-throughput screening of these compound libraries has led to the discovery of novel inhibitors for various enzymes and receptors. nih.govnih.gov For instance, a large library screening identified anthranilic acid derivatives as potent adjuncts for cancer therapy. nih.govacs.org

Furthermore, the development of synthetic methodologies for creating these derivatives has expanded the toolbox of medicinal chemists. ijpsonline.comafjbs.com The Ullmann condensation is a commonly employed method for the synthesis of N-aryl anthranilic acids. ijpsonline.com The ability to efficiently synthesize a wide array of analogs is crucial for the iterative process of drug optimization.

Table 2: Contributions of this compound to Medicinal Chemistry

ContributionDescriptionImpact on Drug Discovery
Privileged Scaffold The anthranilic acid core is a versatile template for designing new drugs. nih.govFacilitates the development of new therapeutic agents for various diseases. ijpsjournal.comnih.govmdpi.com
Structure-Activity Relationship (SAR) Studies Systematic investigation of how chemical modifications affect biological activity. pharmacy180.comGuides the rational design of more potent and selective drug candidates.
Compound Library Synthesis Creation of diverse sets of related compounds for screening. nih.govEnables the discovery of new "hit" and "lead" compounds for drug development. nih.gov
Development of Synthetic Methods Advancements in chemical synthesis techniques to create new derivatives. ijpsonline.comafjbs.comExpands the chemical space that can be explored for new drug candidates.

Outlook on Translational Research

The extensive preclinical research on this compound and its derivatives provides a solid foundation for future translational research aimed at developing new therapeutic agents. The promising in vitro and in vivo data, particularly in the areas of cancer and inflammation, warrant further investigation to assess the clinical potential of these compounds.

The next critical step in the translational pathway is to move the most promising lead compounds into more advanced preclinical studies. This includes comprehensive pharmacokinetic and pharmacodynamic profiling to understand how the compounds are absorbed, distributed, metabolized, and excreted by the body, and to establish a clear relationship between the dose, exposure, and biological effect.

For the anticancer derivatives, future research will likely focus on evaluating their efficacy and safety in more clinically relevant animal models of cancer. Combination studies with existing chemotherapeutic agents will also be crucial to determine if these compounds can enhance the efficacy of standard-of-care treatments and overcome drug resistance. nih.gov The identification of specific biomarkers that can predict which patients are most likely to respond to these new agents will be a key aspect of personalized medicine.

In the context of inflammatory diseases, further studies are needed to confirm the long-term efficacy and safety of the lead anti-inflammatory compounds. Investigating their effects on chronic inflammation models and elucidating the precise molecular mechanisms of action will be important for their clinical development.

The modulation of ion channels by this compound derivatives opens up possibilities for treating a range of disorders, including neuropathic pain and other neurological conditions. nih.gov Future translational research in this area will involve testing the most selective and potent channel modulators in animal models of these diseases.

Ultimately, the goal of translational research is to move these promising laboratory findings into human clinical trials. This will require a multidisciplinary effort involving medicinal chemists, pharmacologists, toxicologists, and clinicians to navigate the rigorous regulatory process and bring new, effective, and safe medicines to patients. The diverse biological activities of this compound derivatives make them a highly attractive platform for continued drug discovery and development efforts.

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-Fluorophenyl)anthranilic acid?

A copper-catalyzed regioselective amination of 2-chlorobenzoic acid derivatives with 4-fluoroaniline is a robust method. The reaction proceeds without acid protection and achieves yields up to 99% under optimized conditions (e.g., CuI catalyst, K3_3PO4_4 base, and DMSO solvent at 110°C). This approach tolerates steric and electronic variations in the aryl chloride and aniline substrates .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography, 1^1H/13^13C-NMR, and IR spectroscopy are standard techniques. Computational methods (e.g., DFT at B3LYP/6-31G(d,p)) can validate experimental geometries and vibrational frequencies. For example, the optimized bond lengths and angles of the anthranilic acid core and fluorophenyl substituent align with crystallographic data from related derivatives .

Q. What are the primary biological activities reported for this compound?

this compound exhibits moderate inhibitory activity against Ca2+^{2+}-activated Cl^- channels (IC50_{50} = 63.1 μM) in electrophysiological assays using Xenopus laevis oocytes. This activity is comparable to other anthranilic acid derivatives like mefenamic acid (IC50_{50} = 44.5 μM) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's bioactivity?

Molecular docking and QSAR studies can predict interactions with target proteins (e.g., ion channels or enzymes). For instance, substituent effects on the fluorophenyl group can be modeled to enhance binding affinity. Comparative analysis with derivatives like N-(4-Trifluoromethylphenyl)anthranilic acid (IC50_{50} = 6.0 μM) suggests that electron-withdrawing groups improve potency .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) data?

Systematic SAR studies require synthesizing analogs with controlled substitutions (e.g., halogens, methyl, or methoxy groups) and testing them under standardized conditions. For example, the IC50_{50} disparity between this compound (63.1 μM) and N-(4-Chlorophenyl)anthranilic acid (11.3 μM) highlights the role of halogen electronegativity in modulating activity .

Q. How can spectroscopic techniques differentiate conformational isomers of anthranilic acid derivatives?

Solid-state NMR and X-ray crystallography reveal distinct supramolecular architectures. For N-aryl anthranilic acids, trans-anti and trans-syn dimeric structures are observed, influenced by steric and electronic factors. These conformations impact solubility and bioavailability .

Q. What in vivo models are suitable for evaluating anti-inflammatory or anticancer potential?

Experimental autoimmune encephalomyelitis (EAE) models test neuroinflammatory activity, while hollow fiber assays and human tumor xenografts assess anticancer efficacy. For example, synthetic anthranilic acid derivatives like 3,4-DAA reversed paralysis in EAE mice, suggesting therapeutic potential for autoimmune disorders .

Methodological Notes

  • Data Contradictions : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., oocyte vs. mammalian cell models) or batch-to-batch purity variations. Always cross-validate with orthogonal methods (e.g., patch-clamp electrophysiology and fluorescence-based assays) .
  • Safety Protocols : Handle fluorinated anthranilic acids in fume hoods with PPE (gloves, goggles) due to potential toxicity. Refer to SDS sheets for storage guidelines (e.g., 2–8°C in airtight containers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.